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Compound of Interest

Compound Name: 4-Bromo-2-benzofuran-1[3H]-one

Cat. No.: B109934

An In-depth Technical Guide on the Reactivity and Stability of 4-Bromo-2-benzofuran-1[3H]-
one

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-benzofuran-1[3H]-one, also widely known as 4-Bromophthalide, is a halogenated
derivative of the benzofuranone heterocyclic system.[1] Its structure, featuring a lactone ring
fused to a brominated benzene ring, makes it a versatile intermediate in organic synthesis. It
serves as a crucial building block for various biologically active molecules, including analogs of
the antidepressant Citalopram, vasorelaxant butylphthalide derivatives, and novel tetracycline
analogs known as pentacyclines.[2] Understanding the reactivity and stability of this compound
is paramount for its effective utilization in synthetic chemistry, for developing robust analytical
methods, and for predicting the shelf-life and degradation pathways of its derivatives in drug
development. This guide provides a comprehensive overview of its chemical properties,
reactivity profile, and stability characteristics, supported by detailed experimental protocols and
logical diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-benzofuran-1[3H]-one is
presented below. These properties are fundamental for its handling, formulation, and analysis.
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Property Value Reference
CAS Number 102308-43-0 [2]
Molecular Formula CsHsBrO: [1]
Molecular Weight 213.03 g/mol [1]

4-Bromophthalide; 4-Bromo-

1(3H)-isobenzofuranone; 4-
Synonyms ] [1]

Bromoisobenzofuran-1(3H)-

one

Data not explicitly available;

related compounds are
Appearance _ . .

typically white to off-white

powders.

Reactivity Profile

The reactivity of 4-Bromo-2-benzofuran-1[3H]-one is governed by three main features: the
electrophilic character of the aromatic ring, the susceptibility of the lactone's carbonyl group to
nucleophilic attack, and the potential for the lactone ring to open. The benzofuran moiety is
generally reactive toward electrophiles.[3]

Electrophilic Aromatic Substitution

The benzene ring of the molecule can undergo electrophilic aromatic substitution (EAS). The
reactivity and regioselectivity are influenced by two competing factors:

e The Bromo Group: As a halogen, it is an ortho-, para-directing group but is deactivating
towards EAS due to its inductive electron-withdrawing effect.[4]

e The Fused Lactone Ring: The oxygen atom can donate electron density, activating the ring,
while the carbonyl group is deactivating.

The overall outcome of these competing effects determines the position of substitution in
reactions like nitration, further halogenation, or Friedel-Crafts reactions. Aromatic compounds
typically require strong electrophiles for substitution to occur.[4]
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Nucleophilic Reactions

The primary site for nucleophilic attack is the electrophilic carbon of the lactone's carbonyl
group. This can lead to the addition of a nucleophile and subsequent ring-opening.

Additionally, the bromine atom on the aromatic ring makes the molecule a suitable substrate for
transition-metal-catalyzed cross-coupling reactions. It is notably used in Suzuki couplings for
the preparation of Citalopram analogs, where the bromine atom is substituted with a new
carbon-carbon bond.[2]

Ring-Opening Reactions
The lactone ring is susceptible to cleavage under various conditions. This is a critical reaction
pathway that influences its stability.

» Hydrolysis: Under strongly acidic or basic conditions, the lactone can hydrolyze to form the
corresponding 2-(hydroxymethyl)-4-bromobenzoic acid. This is a common degradation
pathway for lactone-containing compounds.[5]

o Aminolysis/Alcoholysis: Reaction with amines or alcohols, often catalyzed, can open the ring
to form the corresponding amides or esters.
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Caption: Key reactivity pathways for 4-Bromo-2-benzofuran-1[3H]-one.

Stability Studies

The stability of 4-Bromo-2-benzofuran-1[3H]-one is a critical parameter for its storage and
application. The benzofuranone ring system can be susceptible to degradation under stress
conditions.[5]

Degradation Pathways

Key factors that can influence the stability of the compound include:

e pH: The lactone is prone to hydrolysis, particularly in strongly acidic or basic environments,
leading to the ring-opened carboxylic acid.

o Oxidation: The molecule may be susceptible to oxidative degradation, although specific
pathways are not well-documented.
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e Photolysis: Aromatic and heterocyclic compounds can be sensitive to light, potentially
leading to photodegradation.

o Thermal Stress: High temperatures can induce decomposition.

Forced Degradation Experimental Protocol

To assess the intrinsic stability and identify potential degradation products, a forced
degradation study is essential. This involves subjecting the compound to a range of stress
conditions that are more severe than accelerated stability testing.

Objective: To identify the primary degradation pathways and products of 4-Bromo-2-
benzofuran-1[3H]-one and to facilitate the development of a stability-indicating analytical
method.

Methodology:

o Stock Solution Preparation: Prepare a stock solution of 4-Bromo-2-benzofuran-1[3H]-one
in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

e Stress Conditions:

o Acid Hydrolysis: Mix the stock solution with 0.1 N HCI and heat at 60-80°C for a specified
period (e.g., 2, 6, 12, 24 hours).

o Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a
specified period.

o Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H202) at
room temperature.

o Thermal Degradation: Store the solid compound in a hot air oven at a high temperature
(e.g., 105°C). Also, heat the stock solution under reflux.

o Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible
light in a photostability chamber.
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o Sample Analysis: At predetermined time points, withdraw samples from each stress
condition. Neutralize the acidic and basic samples before analysis.

e Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically
with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic
acid or other modifier). Use a PDA detector to monitor peak purity and a Mass Spectrometer
(MS) detector to identify the mass-to-charge ratio (m/z) of the parent compound and any
degradation products.

o Evaluation: Calculate the percentage of degradation. A method is considered "stability-
indicating” if it can resolve the parent peak from all significant degradation product peaks.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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